N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
This compound features a pyrazole core substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 1. The carboxamide at position 5 links to a piperidine ring modified with an N,N-dimethylsulfamoyl group at position 1 and a methylene bridge.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN5O3S/c1-23(2)29(27,28)25-10-8-14(9-11-25)13-21-19(26)18-12-17(22-24(18)3)15-4-6-16(20)7-5-15/h4-7,12,14H,8-11,13H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTKKRZTJUCMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural framework that suggests various biological activities, particularly in the realms of anti-inflammatory, analgesic, and potential anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : CHNOS
- Molecular Weight : 350.44 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate the activity of various biological macromolecules, leading to diverse pharmacological effects:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with receptors associated with pain perception and inflammation.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit promising anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
Case Study: In Vivo Anti-inflammatory Effects
In a study involving carrageenan-induced paw edema in rats, several pyrazole derivatives demonstrated significant reductions in inflammation. The tested compounds showed inhibition rates of up to 78% compared to standard treatments .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference Drug |
|---|---|---|---|
| Compound A | 61 | 76 | Dexamethasone |
| Compound B | 70 | 80 | Ibuprofen |
Analgesic Properties
The analgesic effects of this compound are linked to its ability to modulate pain pathways. Similar pyrazole compounds have been documented to provide relief comparable to standard analgesics in various animal models .
Anticancer Potential
Emerging research suggests that pyrazole derivatives may possess anticancer properties through the inhibition of specific kinases involved in cancer cell proliferation. For example, compounds targeting FLT3 kinase have shown selective activity against acute myeloid leukemia (AML) cells .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. Compounds featuring similar structural motifs have displayed activity against various bacterial strains, including E. coli and Staphylococcus aureus, indicating a broad spectrum of antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Carboxamide Derivatives with Piperidine Linkers
- N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (): Substituents: Chlorinated aryl groups (4-Cl, 2,4-diCl) replace the 4-fluorophenyl group. Linker: Piperidine is directly attached via an amine, lacking the methylene bridge and sulfamoyl modification.
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (): Substituents: Similar chlorinated aryl groups but includes a pyridylmethyl amine linker. Implications: The pyridine moiety could enhance solubility in aqueous media compared to the sulfamoyl group .
Fluorinated Pyrazole Derivatives with Sulfonamide/Carboxamide Modifications
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide ():
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide ():
Piperidine-Sulfamoyl Analogues with Heterocyclic Modifications
- N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (): Substituents: Furan-3-carbonyl on piperidine; trimethylpyrazole core. Linker: Sulfonamide instead of carboxamide.
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide ():
Structural and Physicochemical Data Comparison
Research Findings and Implications
- Synthetic Accessibility : Compounds with direct piperidine linkages (e.g., ) are synthesized in fewer steps compared to those requiring sulfamoyl modifications (e.g., target compound) .
- Bioactivity Trends : Fluorinated aryl groups (as in the target compound and ) are associated with improved target affinity in kinase inhibitors, while sulfonamides () enhance metabolic stability .
- Physicochemical Properties : The N,N-dimethylsulfamoyl group in the target compound likely improves solubility relative to chlorinated analogues () but may reduce membrane permeability compared to furan-containing derivatives () .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step processes, starting with condensation of aryl hydrazines with β-keto esters to form the pyrazole core, followed by functionalization of the piperidine and sulfamoyl groups. For example, analogous compounds (e.g., 1,5-diarylpyrazole derivatives) are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, with subsequent alkylation or sulfamoylation steps . Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) critically impact yield and purity. Dimethylformamide (DMF) and K₂CO₃ are often used for nucleophilic substitutions, while methylene chloride facilitates phase separation in purification .
Q. What methodologies are recommended for assessing the biological activity of this compound in vitro?
- Methodological Answer : Standard assays include:
- Enzyme inhibition studies : Measure IC₅₀ values using fluorogenic substrates or radiolabeled ligands.
- Cell permeability assays : Use Caco-2 cell monolayers to evaluate membrane penetration .
- Dose-response curves : Validate activity across multiple concentrations (e.g., 1 nM–10 µM) with appropriate controls (e.g., DMSO vehicle).
Data from analogous pyrazole-carboxamides suggest prioritizing assays relevant to neurological or metabolic targets due to structural similarities to known modulators of ion channels or kinases .
Advanced Research Questions
Q. How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- X-ray crystallography : Resolve stereochemical uncertainties (e.g., piperidine ring conformation) by growing single crystals in DMSO/water mixtures. Data-to-parameter ratios >15 and R-factors <0.06 ensure reliability .
- NMR spectroscopy : Use ²D NOESY to confirm spatial proximity of the 4-fluorophenyl and dimethylsulfamoyl groups. ¹⁹F NMR can track fluorine environments to detect impurities .
- DFT calculations : Compare theoretical and experimental IR spectra to validate hydrogen-bonding networks .
Q. How should researchers address contradictory data regarding biological activity across different experimental models?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, protein concentration) or off-target effects. Strategies include:
- Orthogonal validation : Replicate findings using unrelated assays (e.g., SPR vs. fluorescence polarization).
- Proteome-wide profiling : Use thermal shift assays or affinity pulldowns to identify secondary targets .
- Meta-analysis : Apply machine learning to harmonize datasets from diverse models (e.g., cell lines vs. primary cultures) .
Q. What computational approaches are optimal for predicting the reactivity of intermediates in the synthesis of this compound?
- Methodological Answer :
- Reaction path searching : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways .
- Solvent effects : Apply COSMO-RS to predict solvent interactions during sulfamoylation steps .
- Machine learning : Train models on existing reaction databases (e.g., Reaxys) to forecast side products from competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
